molecular formula C7H10N2O2S2 B14497199 S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate CAS No. 64343-09-5

S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate

Katalognummer: B14497199
CAS-Nummer: 64343-09-5
Molekulargewicht: 218.3 g/mol
InChI-Schlüssel: BWPOILCDMSOYFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate: is a chemical compound known for its unique structural properties and diverse applications in various fields of science. This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a methanesulfonothioate group attached to the sulfur atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide.

    Substitution: The methanesulfonothioate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonothioate groups.

    Biology: Employed in the study of enzyme mechanisms and protein labeling.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,6-Dimethylpyrimidine-2-thiol
  • 4,6-Dimethylpyrimidine-2-yl imino methyl naphthalen-2-ol
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl) benzenesulphonamide

Uniqueness

S-(4,6-Dimethylpyrimidin-2-yl) methanesulfonothioate is unique due to its sulfonothioate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .

Eigenschaften

CAS-Nummer

64343-09-5

Molekularformel

C7H10N2O2S2

Molekulargewicht

218.3 g/mol

IUPAC-Name

4,6-dimethyl-2-methylsulfonylsulfanylpyrimidine

InChI

InChI=1S/C7H10N2O2S2/c1-5-4-6(2)9-7(8-5)12-13(3,10)11/h4H,1-3H3

InChI-Schlüssel

BWPOILCDMSOYFQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)SS(=O)(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.